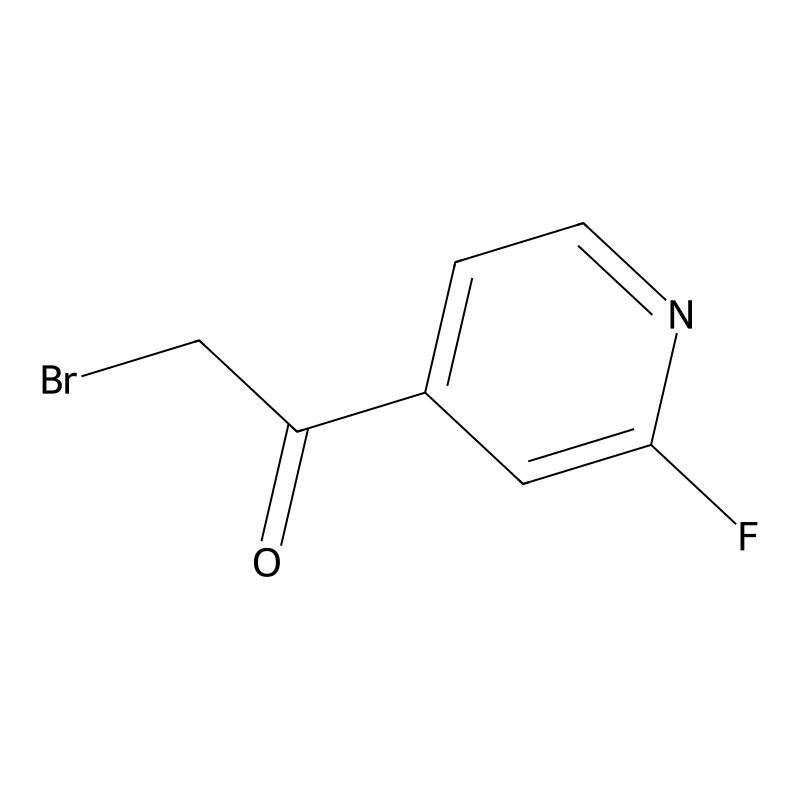2-Bromo-1-(2-fluoropyridin-4-yl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is an organic compound characterized by its unique structure, featuring a bromine atom and a fluorine atom attached to a pyridine ring. The molecular formula for this compound is , and it has a molecular weight of 218.02 g/mol. The compound is primarily recognized for its potential applications in medicinal chemistry and material science due to its reactive functional groups.
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of diverse derivatives.
- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide .
Research indicates that 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone exhibits significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with specific biological targets, potentially influencing enzyme activity and receptor interactions. This makes it a candidate for further exploration in drug development, especially for neurological disorders .
Several methods exist for synthesizing 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone:
- Bromination of 2-Fluoropyridine: This method involves the bromination of 2-fluoropyridine followed by acylation using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.
- Hydrobromide Formation: Another approach includes the reaction of 2-fluoropyridine with hydrogen bromide and bromine in acetic acid under controlled temperature conditions .
The compound has several practical applications:
- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating neurological disorders.
- Material Science: Used in developing advanced materials such as polymers and liquid crystals.
- Biological Research: Acts as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions .
Studies on the interactions of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone focus on its binding affinity with various biological targets. The presence of bromine and fluorine enhances its reactivity and selectivity, which may lead to therapeutic effects by modulating the activity of specific enzymes or receptors .
Several compounds share structural similarities with 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone | C7H6BrFNO | Different positioning of the bromine atom, affecting reactivity. |
| 1-(6-Bromo-2-fluoropyridin-3-yl)ethanone | C7H6BrFNO | Variation in the position of fluorine, influencing biological activity. |
| 2-Bromo-1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | C13H8BrF2NO | Contains additional phenyl group, enhancing complexity and potential applications. |
The uniqueness of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone lies in the specific arrangement of its halogen substituents, which can significantly influence its chemical reactivity and biological properties compared to similar compounds .








